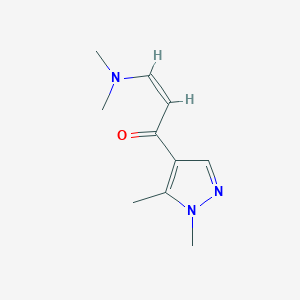![molecular formula C18H17BrClN7S B4383696 N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine](/img/structure/B4383696.png)
N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine
Vue d'ensemble
Description
N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is as follows:
Formation of 4-bromo-3-methyl-1H-pyrazole: This can be achieved by reacting 3-methyl-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid.
Synthesis of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethylamine: The intermediate 4-bromo-3-methyl-1H-pyrazole is then reacted with ethylenediamine under reflux conditions to form the desired amine.
Formation of 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid: This can be synthesized by reacting 2-chlorobenzyl chloride with pyrazole-3-carboxylic acid in the presence of a base such as sodium hydroxide.
Cyclization to form the thiadiazole ring: The final step involves the reaction of 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethylamine with 1-(2-chlorobenzyl)-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the bromine and chlorine substituents, resulting in the formation of dehalogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Dehalogenated products with hydrogen replacing the halogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the bromine and chlorine atoms.
Applications De Recherche Scientifique
Chemistry
Biology
In biological research, the compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine
The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science and chemical engineering.
Mécanisme D'action
The mechanism of action of N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[2-(4-chloro-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-bromobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
- 5-[2-(4-fluoro-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-iodobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
- 5-[2-(4-iodo-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Uniqueness
The uniqueness of N-{5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]amine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the thiadiazole ring, allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
5-[2-(4-bromo-3-methylpyrazol-1-yl)ethyl]-N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN7S/c1-12-14(19)11-27(24-12)9-7-17-22-23-18(28-17)21-16-6-8-26(25-16)10-13-4-2-3-5-15(13)20/h2-6,8,11H,7,9-10H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQUOONXQUJMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-1,3-benzodioxol-5-yl-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]-1-piperidinecarboxamide](/img/structure/B4383619.png)

![N-cyclopentyl-N'-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]succinamide](/img/structure/B4383633.png)

![(2Z)-1-[3-(difluoromethoxy)phenyl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B4383648.png)


![1,5-dimethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B4383670.png)
![1-[(2,4-dichlorophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B4383681.png)
![ETHYL 6-({[4-CYCLOPROPYL-5-(1-METHYL-1H-PYRAZOL-5-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4383684.png)
![{5-[(1-NAPHTHYLOXY)METHYL]-2-FURYL}[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4383689.png)
![2-{[5-(1-ADAMANTYLMETHYL)-4-CYCLOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383704.png)
![2-[(3-CYANO-4,6-DIMETHYL-2-PYRIDYL)SULFANYL]-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383710.png)
![2-{[3-CYANO-6-(DIFLUOROMETHYL)-4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-PYRIDYL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE](/img/structure/B4383722.png)
